molecular formula C23H26N2O2 B2980640 [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 774517-20-3

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

カタログ番号: B2980640
CAS番号: 774517-20-3
分子量: 362.5 g/mol
InChIキー: FBOUYBDGKBSUES-FGZHOGPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a bicyclic structure, specifically a azabicyclo[2.2.2]octane, which is a type of organic compound containing two fused cycloalkane rings . This structure is found in many natural products and pharmaceuticals . The compound also contains a phenyl group and an isoquinoline group, which are common structures in many organic compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures have been synthesized using various methods. For example, bicyclo[3.2.1]octanes have been synthesized using a gold-catalyzed cascade reaction and a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes .


Molecular Structure Analysis

The compound’s structure includes a bicyclic ring, a phenyl group, and an isoquinoline group. The bicyclic ring is a common motif in many natural products and pharmaceuticals . The phenyl and isoquinoline groups are aromatic and may contribute to the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, similar structures have been studied. For example, bicyclo[3.2.1]octan-3-yl tosylates have been studied for their solvolysis reactions .

科学的研究の応用

Synthesis and Characterization

  • Impurity Analysis in Solifenacin Succinate Synthesis : During the synthesis of solifenacin succinate, a urinary antispasmodic drug, [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is identified as a stereoisomeric impurity. This compound, along with other isomers, has been characterized using high-performance liquid chromatography and NMR data, contributing to the quality control in pharmaceutical production (Chavakula et al., 2014).

Catalytic Process Development

  • Asymmetric Hydrogenation for Solifenacin : A novel asymmetric hydrogenation process has been developed for reducing the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline to its tetrahydroisoquinoline form. This process is crucial for producing solifenacin, which incorporates the [(3S)-1-azabicyclo[2.2.2]octan-3-yl] moiety (Ruzic et al., 2012).

Radiopharmaceutical Development

  • Muscarinic Receptor Imaging : The compound 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, which is related to the mentioned chemical structure, has been studied for its high affinity to muscarinic acetylcholinergic receptors. Its labeled isomers have potential as radiopharmaceuticals for single-photon emission-computed tomographic imaging of cerebral and cardiac muscarinic receptor densities (McPherson et al., 1995).

Drug Discovery

  • Discovery of Alpha7 Nicotinic Acetylcholine Receptor Agonists : N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a structural analogue, has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor. It's a potential treatment for cognitive deficits in schizophrenia (Wishka et al., 2006).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Derivatives : A series of analogues of 1-azabicyclo[2.2.2]octane derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, structurally related to the target molecule, have shown promising results in inhibiting microbial growth and cancer cell proliferation (Kayarmar et al., 2014).

将来の方向性

The study of bicyclic structures is a significant area of research in organic chemistry, due to their presence in many natural products and pharmaceuticals . Future research may focus on developing new synthesis methods, studying their reactions, and exploring their biological activity.

特性

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774517-20-3
Record name (1R,3'S)-Solifenacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。